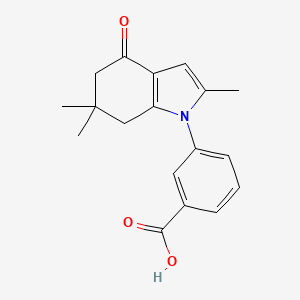

3-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid

Description

Properties

IUPAC Name |

3-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-11-7-14-15(9-18(2,3)10-16(14)20)19(11)13-6-4-5-12(8-13)17(21)22/h4-8H,9-10H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJUCDQEACPUIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C3=CC=CC(=C3)C(=O)O)CC(CC2=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindole with a benzoic acid derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

3-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of this compound may exhibit significant anticancer properties. Similar compounds have been tested against various cancer cell lines with promising results. For instance, modifications to the indole structure have shown effectiveness against leukemia and central nervous system cancers . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Antimicrobial Properties

Studies have suggested that compounds with similar indole structures possess antimicrobial activity. The incorporation of benzoic acid derivatives has been linked to enhanced efficacy against bacterial strains . The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Materials Science Applications

Polymer Chemistry

The unique structure of 3-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid allows it to be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that such polymers can be used in coatings and adhesives with improved performance characteristics .

Nanotechnology

In nanotechnology applications, this compound can serve as a precursor for the synthesis of nanoparticles. The functional groups present allow for the attachment of various ligands or drugs, facilitating targeted drug delivery systems. Preliminary studies indicate that nanoparticles derived from this compound can exhibit controlled release properties and increased bioavailability .

Case Study 1: Anticancer Activity

A study published in the Journal of Research in Pharmacy demonstrated that derivatives of indole-based compounds showed significant inhibition rates against several cancer cell lines. Specifically, a derivative similar to this compound was tested against MOLT-4 leukemia cells and showed an inhibition rate exceeding 80% .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of benzoic acid derivatives indicated that compounds with indole substitutions exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for these compounds to be developed into new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The indole ring is known to bind to various biological targets, influencing pathways related to cell signaling, metabolism, and gene expression. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may modulate activity through binding to specific proteins or nucleic acids .

Comparison with Similar Compounds

Similar compounds to 3-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid include:

3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid: This compound shares a similar indole structure but differs in the position and type of functional groups attached.

4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde: Another structurally related compound with different functional groups and reactivity.

The uniqueness of this compound lies in its specific combination of the indole and benzoic acid moieties, which confer distinct chemical and biological properties not found in other similar compounds.

Biological Activity

3-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C18H19NO3

- Molecular Weight : 297.34836 g/mol

- CAS Number : 21539819

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties.

1. Anti-inflammatory Activity

One of the primary areas of research has been the compound's ability to inhibit cyclooxygenase (COX) enzymes. A related compound, 2-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazol-1-yl)acetic acid, demonstrated potent COX-2 inhibition with an IC50 value of 150 nM and a high selectivity index for COX-2 over COX-1 (ratio of 570.6) . This suggests that derivatives of the indole structure could be promising anti-inflammatory agents.

2. Antimicrobial Activity

Research has highlighted the antimicrobial properties of compounds derived from the indole framework. For instance, various synthesized derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.20 µg/mL against MRSA .

3. Anticancer Potential

The potential anticancer effects of indole derivatives have been explored in several studies. Compounds related to 3-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindol-1-yl)benzoic acid have been shown to exhibit cytotoxic effects against various cancer cell lines. For example, indole-based compounds have been identified as inhibitors of specific cancer-related enzymes and pathways .

Case Studies

Several case studies have examined the biological activities associated with this compound and its derivatives:

Research Findings

Recent research has focused on synthesizing new derivatives to enhance biological activity:

- Synthesis Pathways : Various synthetic routes have been explored to create analogs with improved efficacy and reduced toxicity.

- Structure-Activity Relationship (SAR) : Studies have indicated that modifications in the indole ring can significantly affect biological activity.

- Docking Studies : Computational studies suggest favorable binding interactions between these compounds and target enzymes like COX and cancer-related proteins .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid?

- Methodological Answer : The compound can be synthesized via condensation reactions involving indole derivatives and substituted benzoic acids. A typical protocol involves refluxing 3-formyl-indole precursors with thiazolidinone derivatives in acetic acid with sodium acetate as a catalyst, followed by recrystallization from acetic acid to purify the product . Reaction monitoring via TLC (hexane/EtOH, 1:1) and characterization via melting point analysis (e.g., 180–182°C for analogous compounds) are critical for quality control .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

- Methodological Answer : Employ ¹H NMR (DMSO-d₆) to observe key proton environments, such as methyl groups (δ ~1.5–2.0 ppm) and aromatic protons (δ ~6.9–7.3 ppm). Complementary techniques include HPLC for purity assessment (>97%) and mass spectrometry to confirm molecular weight (e.g., m/z 527.035 for structurally related compounds) .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

- Methodological Answer : Perform solubility screens in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers at varying pH. Stability studies should include thermal gravimetric analysis (TGA) and accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks), with periodic HPLC monitoring to detect decomposition products .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR signal overlap) be resolved during structural elucidation?

- Methodological Answer : Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For example, in DMSO-d₆, aromatic proton assignments can be clarified through NOESY correlations, while heteronuclear experiments confirm carbon-proton connectivity. Cross-validation with computational modeling (DFT-based chemical shift predictions) is advised .

Q. What strategies optimize reaction yields for derivatives of this compound in multi-step syntheses?

- Methodological Answer : Optimize stoichiometry and reaction time using design-of-experiments (DoE) approaches. For example, stepwise coupling of triazine intermediates with methoxyphenol derivatives at 45°C for 1.25 hours improves yields in analogous syntheses. Catalyst screening (e.g., NaOAc vs. DMAP) and inert atmosphere conditions can further enhance efficiency .

Q. How can computational methods predict the compound’s reactivity in biological systems?

- Methodological Answer : Perform molecular docking studies using software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes with triazine-binding pockets). Pair this with density functional theory (DFT) calculations to estimate electrophilicity at the indole’s 4-oxo group, which may influence covalent binding .

Q. What experimental designs mitigate organic degradation during prolonged studies (e.g., 9-hour assays)?

- Methodological Answer : Implement continuous cooling (4°C) to slow thermal degradation, as demonstrated in hyperspectral imaging (HSI) studies of wastewater matrices. Use stabilizers like ascorbic acid for redox-sensitive compounds, and validate stability via real-time UV-Vis or FTIR monitoring .

Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition assays?

- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics with target enzymes. For example, triazine-derived analogs show affinity for thiazolo-pyridine domains, which can be quantified via dissociation constants (Kd). Combine this with enzymatic activity assays (e.g., NADH depletion rates) to correlate binding with functional inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.